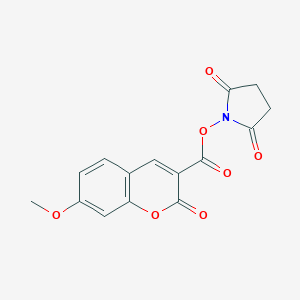

2,5-Dioxopyrrolidin-1-yl 7-Methoxy-2-oxo-2H-chromen-3-carboxylat

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a chromene core and a succinimide ester group

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme kinetics and protein labeling due to its ability to form stable conjugates with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorescent probes.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is known that the compound is used as a reagent to conjugate 7-methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .

Mode of Action

The compound “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” acts as a reagent that enables the conjugation of 7-Methoxycoumarin-3-carboxylic acid to other molecules through amide chemistry . This is achieved through a reaction with amines, where the succinimidyl ester part of the compound reacts with the amine to form an amide bond .

Pharmacokinetics

It is soluble in dmf, acetonitrile, and methanol, which may influence its bioavailability .

Result of Action

The result of the action of “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” is the formation of an amide bond with amines, leading to the conjugation of 7-Methoxycoumarin-3-carboxylic acid to other molecules . The exact molecular and cellular effects would depend on the specific molecules that it is conjugated to.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-methoxycoumarin-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at low temperatures (around -10°C) to ensure the stability of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The succinimide ester group can be replaced by nucleophiles, leading to the formation of amides or other derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and succinimide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis reactions.

Major Products

Amides: Formed from the reaction with amines.

Carboxylic Acids: Resulting from hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

- 2,5-Dioxopyrrolidin-1-yl 2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

- 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its methoxy substituent on the chromene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the design of fluorescent probes and enzyme inhibitors .

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate , also known as DPC-MOC, is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a chromene core and a succinimide ester group, which may contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate |

| Molecular Formula | C15H11NO7 |

| Molecular Weight | 317.25 g/mol |

| CAS Number | 150321-92-9 |

The synthesis of DPC-MOC typically involves the reaction of 7-methoxycoumarin-3-carboxylic acid with N-hydroxysuccinimide in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure stability and yield .

Antiviral Properties

Recent studies have indicated that DPC-MOC exhibits promising antiviral activity. In a comparative analysis against various strains of coronaviruses, certain derivatives of the compound displayed significant inhibition rates. For instance, derivatives Avir-1 and Avir-8 showed notable protection against viral replication, with Δlg values indicating strong antiviral effects .

Table: Antiviral Activity of DPC-MOC Derivatives

| Compound | Viral Strain | Δlg Value (Inhibition) | Exposure Time (min) |

|---|---|---|---|

| Avir-1 | OC-43 | 2.0 | 120 |

| Avir-8 | 229E | 1.75 | 120 |

| Avir-2 | OC-43 | 1.5 | 60 |

Enzyme Inhibition

DPC-MOC has also been investigated for its potential as an enzyme inhibitor. The compound's ability to form stable conjugates with biomolecules makes it a candidate for studying enzyme kinetics and protein labeling. Its structural features may enhance its interaction with specific enzymes, suggesting applications in drug development targeting enzymatic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of DPC-MOC. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain low toxicity levels, making them suitable for further pharmacological exploration .

Table: Cytotoxicity Results of DPC-MOC Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| DPC-MOC | HeLa | >50 | Low cytotoxicity |

| Avir-7 | HepG2 | 20 | Moderate cytotoxicity |

| Avir-6 | MCF7 | 15 | Significant cytotoxicity |

Case Study: Antiviral Efficacy Against Coronaviruses

A study conducted by researchers highlighted the efficacy of DPC-MOC derivatives against two strains of coronaviruses, OC-43 and 229E. The compounds were tested for their ability to reduce viral titers over time, revealing that prolonged exposure led to enhanced antiviral activity in specific derivatives. This suggests potential therapeutic applications in treating viral infections .

Research Findings on Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of DPC-MOC. The findings indicated that the compound could effectively inhibit target enzymes involved in metabolic pathways, thereby showcasing its potential utility in drug design aimed at modulating these pathways.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQAALOXLOSYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375220 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150321-92-9 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150321-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-methoxycoumarin-3-carboxylic acid N-succinimidyl ester (MCSE) a suitable fluorescent label for neuropeptides?

A1: MCSE is a useful fluorescent label for neuropeptides because it forms stable conjugates with these molecules and improves their detection capabilities. [] The research shows that MCSE reacts with the amine groups present in neuropeptides like Met-enkephalin, Leu-enkephalin, and neurotensin. This reaction results in labeled neuropeptides with a longer absorption and fluorescence wavelength compared to the native peptides. [] This shift in spectral properties is advantageous as it minimizes interference from background fluorescence often encountered in biological samples.

Q2: What analytical techniques were used to characterize the MCSE-labeled neuropeptides in the study?

A2: The researchers utilized two main analytical techniques: High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). [] HPLC enabled the separation and identification of the labeled neuropeptides based on their different retention times under specific gradient conditions. [] MALDI-TOF-MS analysis provided further confirmation by determining the molecular weight of the labeled products, verifying the successful conjugation of MCSE to the neuropeptides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.